molecular formula C17H12N2O2 B14132826 3-Nitro-2,4-diphenylpyridine

3-Nitro-2,4-diphenylpyridine

Cat. No.: B14132826
M. Wt: 276.29 g/mol
InChI Key: RJWNEKIYPHPCCA-UHFFFAOYSA-N
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Description

3-Nitro-2,4-diphenylpyridine is an organic compound with the molecular formula C17H12N2O2 It is a derivative of pyridine, characterized by the presence of nitro and phenyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4-diphenylpyridine typically involves the nitration of 2,4-diphenylpyridine. One common method is the reaction of 2,4-diphenylpyridine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction yields this compound with moderate to high efficiency .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2,4-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitro-2,4-diphenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Nitro-2,4-diphenylpyridine involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of nitro and phenyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-nitro-2,4-diphenylpyridine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-18-16(17)14-9-5-2-6-10-14/h1-12H

InChI Key

RJWNEKIYPHPCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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